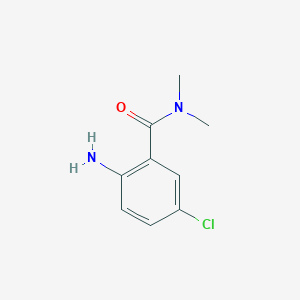

2-Amino-5-chloro-n,n-dimethylbenzamide

描述

属性

IUPAC Name |

2-amino-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKTZUWGKFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298016 | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56042-83-2 | |

| Record name | NSC120273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-5-chloro-n,n-dimethylbenzamide" synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Introduction: Strategic Importance of a Key Intermediate

2-Amino-5-chloro-N,N-dimethylbenzamide is a highly functionalized aromatic compound of significant interest in chemical research and development.[1] Its structure, which incorporates a primary amine, a chlorine atom, and a tertiary amide group on a benzene ring, provides multiple reactive sites for building more complex molecular architectures.[1] This versatility makes it a crucial intermediate, particularly in the agrochemical industry. It serves as a key precursor for the synthesis of novel anthranilamide insecticides, most notably chlorantraniliprole, a compound developed by DuPont with a novel mode of action for controlling a range of pests.[1][2]

The efficient synthesis of this molecule is a critical factor in the economic viability of these agrochemicals.[2] Consequently, developing cost-effective, high-yield, and industrially scalable synthetic pathways is a primary objective for process chemists. This guide provides a detailed exploration of the core synthetic strategies, delving into the causality behind experimental choices, and presenting validated protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide involves three key transformations: the formation of the N,N-dimethylamide, the introduction of the amino group, and the regioselective chlorination of the aromatic ring. The order in which these steps are performed defines the major synthetic routes. Several pathways have been established, primarily starting from substituted benzoic acid or toluene derivatives.[1][3]

A logical retrosynthetic analysis breaks the target molecule down into more readily available precursors. The primary disconnection points are the amide C-N bond and the C-Cl and C-N bonds on the aromatic ring.

Caption: Workflow for the Nitro-Aromatic Pathway.

Experimental Protocol: A Three-Step Synthesis

The following protocol is a representative synthesis based on a patented method. [4] Step 1: Preparation of 3-Methyl-2-nitro-N,N-dimethylbenzamide

-

To a reaction vessel, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).

-

Add a solution of dimethylamine (1.0-5.0 eq) in methanol.

-

Heat the mixture to 40–70 °C and maintain for 2–10 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amide intermediate.

Step 2: Preparation of 2-Amino-3-methyl-N,N-dimethylbenzamide

-

Suspend the crude 3-methyl-2-nitro-N,N-dimethylbenzamide (1.0 eq) in water.

-

Add iron powder (2.0-5.0 eq) and a catalytic amount of acid (e.g., HCl, 0.05-0.5 eq).

-

Heat the mixture to 50–100 °C and stir vigorously for 2–10 hours.

-

After the reaction is complete, cool the mixture, make it alkaline with NaOH solution, and filter off the iron salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amino-benzamide.

Step 3: Preparation of 2-Amino-5-chloro-N,N-dimethylbenzamide

-

Dissolve the 2-amino-3-methyl-N,N-dimethylbenzamide (1.0 eq) in an inert solvent such as acetonitrile (20 mL for ~39 mmol of substrate). [4]2. Cool the solution in an ice bath.

-

Slowly add sulfonyl chloride (1.0-2.0 eq), potentially diluted with the same solvent, over approximately 2 hours. [4]4. After the addition is complete, warm the reaction to 40–80 °C and continue stirring for 0.5–5 hours. [4]5. Quench the reaction, then adjust the pH to 10-12 with 10% NaOH solution. [4]6. Separate the organic layer, wash with water, and concentrate under vacuum to obtain the crude product.

-

Purify the solid by recrystallization to yield the final product. A yield of 90.2% has been reported for this final chlorination step. [4]

Pathway II: Synthesis via Direct Amidation of 2-Amino-5-chlorobenzoic Acid

This pathway reorders the key steps, starting with a commercially available precursor, 2-amino-5-chlorobenzoic acid, and focusing on the final amide bond formation.

Causality and Mechanistic Insights

The primary challenge in this route is the direct condensation of a carboxylic acid and an amine. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which is generally unreactive towards nucleophilic substitution. [5]Heating this salt to high temperatures (>100 °C) can drive off water and form the amide, but this is often inefficient. [5] Therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:

-

Conversion to an Acid Chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate is then treated with dimethylamine to form the amide. This is a robust and common laboratory method. [6]2. Use of Coupling Reagents: A variety of reagents can activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a good leaving group, which is then displaced by the amine. [3][5]This method is particularly useful when other functional groups in the molecule are sensitive to the harsh conditions of acid chloride formation. [6]A patent describes using DIC with 1-hydroxybenzotriazole as a condensation activator. [3]

Caption: Workflow for the Direct Amidation Pathway.

Experimental Protocol: Amidation via an Activated Intermediate

The following protocol is a generalized procedure based on the use of coupling agents. [3]

-

Dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add N,N'-diisopropylcarbodiimide (DIC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

Add dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC/HPLC).

-

Filter off the diisopropylurea byproduct.

-

Wash the filtrate with aqueous acid and base to remove unreacted starting materials and HOBt.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the desired scale, cost constraints, and available starting materials.

| Parameter | Pathway I (Nitro-Aromatic) | Pathway II (Direct Amidation) |

| Starting Materials | Readily available industrial chemicals (e.g., substituted toluenes) | More functionalized, potentially more expensive (e.g., 2-amino-5-chlorobenzoic acid) |

| Number of Steps | Typically 3-4 steps | Typically 1-2 steps from the benzoic acid |

| Overall Yield | High yields reported (e.g., a patent cites a three-step total yield of 75.1%). [4] | Can be high, but dependent on the efficiency of the coupling step. A multi-step process starting from toluene reported a total yield of >92%. [3] |

| Scalability | Well-suited for large-scale industrial production. [4] | The use of coupling reagents can generate significant byproduct waste (e.g., DCU), which can be problematic on a large scale. The acid chloride route is more scalable. |

| Key Challenges | Handling of nitro compounds; potential for high-pressure hydrogenation; control of chlorination. | Inefficient direct condensation; cost and waste from coupling agents. |

| Versatility | Allows for the synthesis of various analogues by changing the starting material. | More convergent, but less flexible if the starting acid is not available. |

Purification and Quality Control

Regardless of the synthetic pathway, the final product must be purified to meet quality standards.

-

Recrystallization: This is a powerful technique for purifying solid organic compounds. [1]A common procedure involves dissolving the crude product in a suitable hot solvent, such as dichloromethane or an ethanol/water mixture, followed by cooling to induce crystallization. [1]Activated carbon can be added to the hot solution to adsorb colored impurities before filtration. [1]* Column Chromatography: For laboratory-scale purification, silica gel column chromatography is effective. A solvent system of petroleum ether and ethyl acetate is often suitable for separating the target compound from non-polar and highly polar impurities. [1]* Analytical Characterization: The purity and identity of the final compound are confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, often with a reverse-phase C18 column and UV detection. [1]Mass spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the exact structure.

Conclusion

The synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide can be accomplished through several strategic pathways, each with distinct advantages and challenges. The route starting from a nitro-aromatic precursor is a robust and scalable method well-suited for industrial production, leveraging a classic nitro-to-amino transformation to control regiochemistry. The direct amidation pathway offers a more convergent approach, ideal for laboratory-scale synthesis, provided an efficient method for carboxylic acid activation is employed. The selection of the optimal route requires a careful evaluation of factors including starting material cost, operational simplicity, yield, and environmental impact. Continued innovation in catalytic methods for amidation and reduction will likely lead to even more efficient and sustainable processes for producing this vital chemical intermediate.

References

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 25, 2026, from [Link]

- CN105198904A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). SpringerLink. Retrieved January 25, 2026, from [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-N,N-dimethylbenzamide

Introduction

2-Amino-5-chloro-N,N-dimethylbenzamide is a substituted benzamide derivative of significant interest in modern synthetic chemistry. Its molecular architecture, featuring a primary amine, a halogen atom, and a tertiary amide on an aromatic scaffold, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and synthetic considerations, tailored for researchers and professionals in drug discovery and development. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides expert-driven predictions and protocols based on closely related analogues to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise identification and structure. These identifiers are crucial for accurate database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[1] |

| CAS Number | 56042-83-2 | PubChem[1] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[1] |

| Molecular Weight | 198.65 g/mol | PubChem[1] |

| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | PubChem[1] |

| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | PubChem[1] |

The structure of 2-Amino-5-chloro-N,N-dimethylbenzamide is characterized by a benzene ring substituted with three key functional groups. The spatial arrangement and electronic properties of these groups dictate the molecule's reactivity, solubility, and spectroscopic behavior.

Caption: 2D structure of 2-Amino-5-chloro-N,N-dimethylbenzamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

| Property | Value | Comments | Source |

| Melting Point | Data not available | Expected to be a solid at room temperature. Experimental determination is recommended. | |

| Boiling Point | Data not available | ||

| Calculated LogP | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | PubChem[1] |

| pKa | Data not available | The primary amine group is basic. The exact pKa would influence its ionization state at physiological pH. | |

| Aqueous Solubility | Data not available | The presence of polar amine and amide groups suggests some degree of aqueous solubility, which would be pH-dependent. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and N,N-dimethyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. Their precise chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) are influenced by the electronic effects of the substituents.[2]

-

Amino Protons (-NH₂): A broad singlet is anticipated for the two amine protons.[2] Its chemical shift can be variable depending on solvent, concentration, and temperature.[2]

-

N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups on the amide nitrogen are expected to appear as one or two singlets in the upfield region (around 2.8-3.2 ppm). Due to restricted rotation around the amide C-N bond, these methyl groups could be non-equivalent, resulting in two distinct singlets.[2]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the amide carbonyl carbon, and the N-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-Amino-5-chloro-N,N-dimethylbenzamide would exhibit characteristic absorption bands.[2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H stretch | 3400-3300 (typically two bands) |

| Tertiary Amide (C=O) | C=O stretch | ~1630 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Carbon-Chlorine | C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2] For 2-Amino-5-chloro-N,N-dimethylbenzamide (C₉H₁₁ClN₂O), high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental formula by providing a highly accurate mass measurement.[2]

Analytical Methodologies

Robust analytical methods are essential for assessing the purity of synthetic intermediates and for their quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the separation and purity assessment of non-volatile and thermally labile compounds. While a specific, validated HPLC method for 2-Amino-5-chloro-N,N-dimethylbenzamide is not publicly documented, a suitable method can be developed based on protocols for structurally similar benzamides.[2]

Proposed HPLC Method Development:

Caption: A logical workflow for developing an HPLC method.

Step-by-Step Protocol for HPLC Method Development:

-

Column Selection: A reverse-phase C18 column is the recommended starting point due to the moderate polarity of the analyte.[2]

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v). The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) is advised to improve peak shape by ensuring the amino group is protonated.

-

Wavelength Selection: Dissolve a small sample of the compound in the mobile phase and obtain a UV spectrum to determine the wavelength of maximum absorbance (λmax). This will be the optimal wavelength for detection.

-

Initial Analysis: Begin with an isocratic elution (e.g., 60% acetonitrile in water) at a flow rate of 1.0 mL/min.

-

Method Optimization: Adjust the mobile phase composition to achieve a retention time of 3-10 minutes with good peak symmetry. If impurities are present, a gradient elution may be necessary to achieve adequate separation.

-

Validation: Once optimized, the method should be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.

Synthesis and Purification

2-Amino-5-chloro-N,N-dimethylbenzamide is a synthetic intermediate, and its purity is paramount for the successful synthesis of downstream targets.

Synthetic Pathways

While specific synthetic routes for 2-Amino-5-chloro-N,N-dimethylbenzamide are often proprietary, related benzamides are typically synthesized through a multi-step process. For instance, the analogous 2-amino-5-chloro-N,3-dimethylbenzamide can be prepared via a sequence of amidation, reduction, and chlorination reactions.[3] A similar strategy could be adapted for the target molecule.

Caption: A plausible synthetic pathway to the target compound.

Purification: The Role of Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The choice of solvent is critical for a successful recrystallization.

Protocol for Recrystallization:

-

Solvent Selection: Screen various solvents to find one that dissolves the crude product well at elevated temperatures but poorly at room temperature. For related compounds like 2-amino-5-chlorobenzamide, dichloromethane has been used effectively.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[2]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Applications in Drug and Agrochemical Development

Substituted benzamides are a well-established class of compounds in medicinal and agricultural chemistry. 2-Amino-5-chloro-N,N-dimethylbenzamide and its analogues serve as key intermediates in the synthesis of a variety of bioactive molecules.[2] Notably, the closely related 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial precursor for the synthesis of the insecticide chlorantraniliprole.[2] This highlights the importance of the 2-amino-5-chlorobenzamide scaffold in the development of novel pest control agents.[2] The functional groups on 2-Amino-5-chloro-N,N-dimethylbenzamide provide multiple handles for further chemical modification, making it a valuable starting material for generating libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 2-Amino-5-chloro-N,N-dimethylbenzamide. A thorough review of the Safety Data Sheet (SDS) is mandatory before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-5-chloro-N,N-dimethylbenzamide is a valuable synthetic intermediate with physicochemical properties that make it amenable to a range of chemical transformations. This guide has provided a detailed overview of its chemical identity, predicted spectroscopic and physicochemical properties, and robust methodologies for its analysis and purification. By leveraging insights from closely related analogues, researchers can confidently handle, characterize, and utilize this compound in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

-

2-Amino-5-chloro-N,N-dimethylbenzamide | C9H11ClN2O | CID 274287. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of "2-Amino-5-chloro-n,n-dimethylbenzamide"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-n,n-dimethylbenzamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of 2-Amino-5-chloro-n,n-dimethylbenzamide (CAS No. 56042-83-2), a key intermediate in modern chemical synthesis.[1][2][3] This compound is a critical building block, notably in the production of advanced anthranilamide insecticides like chlorantraniliprole.[1] Its molecular architecture, which includes a primary amine, a chlorine atom, and a tertiary amide group on an aromatic ring, necessitates a multi-faceted analytical approach for unambiguous structural verification and quality assurance.[1]

This document is intended for researchers, chemists, and quality control specialists. It moves beyond a simple presentation of data, offering insights into the rationale behind the spectroscopic behaviors observed. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both predicted values based on established principles and protocols for their acquisition.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic data.

| Property | Value | Source |

| CAS Number | 56042-83-2 | [2][3] |

| Molecular Formula | C₉H₁₁ClN₂O | [2][3] |

| Molecular Weight | 198.65 g/mol | [2][3] |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [3] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; C8 [label="CH₃"]; C9 [label="CH₃"];

// Aromatic Protons H3 [label="H"]; H4 [label="H"]; H5 [label="H"];

// Positions for layout C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

C7 [pos="2.08,1.2!"]; O1 [pos="2.08,2.2!"]; N2 [pos="3.12,0.6!"]; C8 [pos="4.16,1.2!"]; C9 [pos="3.12,-0.4!"];

N1 [pos="-2.08,1.2!"]; H1 [pos="-2.8,1.5!"]; H2 [pos="-2.8,0.9!"];

Cl [pos="0,-2.4!"];

H3 [pos="-2.08,-1.2!"]; H4 [pos="2.08,-1.2!"]; H5 [pos="0,2.4!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- O1 [style=double]; C7 -- N2; N2 -- C8; N2 -- C9;

C2 -- N1; N1 -- H1; N1 -- H2;

C4 -- Cl; C3 -- H3; C5 -- H4; C1 -- H5;

// Double bonds in ring (approximate) node [shape=none, label=""]; e1 [pos="-0.52,0.9!"]; e2 [pos="-0.52,-0.9!"]; e3 [pos="1.04,0!"]; C1 -- e1 [style=invis]; C2 -- e1 [style=invis]; C3 -- e2 [style=invis]; C4 -- e2 [style=invis]; C5 -- e3 [style=invis]; C6 -- e3 [style=invis]; }

Caption: 2D Structure of 2-Amino-5-chloro-n,n-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution pattern of the benzamide ring.[1]

Predicted ¹H NMR Spectrum

While a definitive experimental spectrum is not widely published, a predicted spectrum can be constructed based on the electronic effects of the substituents.[1] The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and dimethylamide (-CON(CH₃)₂) groups will dictate the chemical shifts of the aromatic protons.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (C3-H) | ~7.2 - 7.4 | Doublet (d) | 1H | Ortho-coupled to C4-H. Deshielded by the adjacent chloro group. |

| Aromatic H (C4-H) | ~6.7 - 6.9 | Doublet of Doublets (dd) | 1H | Coupled to both C3-H and C6-H. |

| Aromatic H (C6-H) | ~7.1 - 7.3 | Doublet (d) | 1H | Ortho to the electron-donating amino group, but also ortho to the amide group. |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature. Broadening is due to quadrupole effects and potential hydrogen exchange.[1] |

| N,N-Dimethyl (-N(CH₃)₂) | ~2.9 - 3.1 | Singlet (s) | 6H | Appears as a single peak due to the two chemically equivalent methyl groups. Restricted rotation around the C-N amide bond could potentially lead to two distinct singlets.[1] |

Note: Predictions are for a standard solvent like CDCl₃ or DMSO-d₆. Shifts can vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C=O) | ~168 - 172 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic C-NH₂ | ~145 - 150 | The carbon attached to the electron-donating amino group is shifted downfield. |

| Aromatic C-Cl | ~125 - 130 | The carbon bearing the chlorine atom. |

| Aromatic C-CON(CH₃)₂ | ~120 - 125 | The ipso-carbon attached to the amide group. |

| Aromatic CH Carbons | ~115 - 135 | Three distinct signals for the protonated aromatic carbons, with shifts influenced by their position relative to the substituents. |

| N,N-Dimethyl (-N(CH₃)₂) | ~35 - 40 | The two methyl carbons are typically equivalent and appear in the upfield region. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-chloro-n,n-dimethylbenzamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 s) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[1]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, tertiary amide, aromatic ring, and carbon-chlorine bonds.[1]

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | Medium | A pair of peaks is characteristic of a primary amine, representing the two N-H stretching vibrations.[1] |

| Tertiary Amide (C=O) | C=O Stretch | 1650 - 1630 | Strong | This is one of the most prominent peaks in the spectrum, characteristic of a conjugated tertiary amide carbonyl group. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands in this region confirm the presence of the benzene ring. |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 | Strong | The specific pattern can give clues about the substitution pattern on the ring. |

| Alkyl C-H | C-H Stretch | 2980 - 2850 | Medium | Corresponds to the methyl groups of the N,N-dimethyl moiety. |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | Medium-Strong | Confirms the presence of the chloro-substituent. |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key absorption bands.

Caption: General workflow for FT-IR analysis using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through fragmentation analysis.[1] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition with high confidence.[1]

Predicted Mass Spectrum Features

Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[1]

| Feature | Predicted m/z Value | Rationale |

| Protonated Molecule [M+H]⁺ | 199.06 | The base peak in a positive ion mode ESI spectrum, corresponding to the molecular weight (198.65) plus a proton. |

| Isotope Peak [M+2+H]⁺ | 201.06 | This critical peak arises from the presence of the ³⁷Cl isotope. The ~3:1 intensity ratio of the 199 and 201 m/z peaks is a definitive signature for a molecule containing one chlorine atom.[1] |

| Major Fragments | Varies | Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show fragmentation corresponding to the loss of the dimethylamine group [-N(CH₃)₂] or cleavage of the amide bond. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: A typical workflow for ESI-Mass Spectrometry.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

-

MS confirms the molecular weight (198.65 g/mol ) and elemental formula (C₉H₁₁ClN₂O), with the characteristic 3:1 isotope pattern confirming the presence of a single chlorine atom.

-

IR confirms the presence of key functional groups: the N-H bonds of the primary amine, the C=O of the tertiary amide, and the C-Cl bond.

-

NMR provides the final, detailed map of the molecule. ¹H and ¹³C NMR confirm the substitution pattern on the aromatic ring and the connectivity of the N,N-dimethylamide group, resolving any constitutional isomers.

Together, these three techniques provide a self-validating system for the unambiguous identification and characterization of 2-Amino-5-chloro-n,n-dimethylbenzamide, ensuring its suitability for high-stakes applications in drug development and agricultural science.

References

- 2-Amino-5-chloro-N,N-dimethylbenzamide | 56042-83-2 - Benchchem.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.

- 56042-83-2 | 2-Amino-5-chloro-N,N-dimethylbenzamide - BLDpharm.

- 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem.

Sources

"2-Amino-5-chloro-n,n-dimethylbenzamide" as a building block in organic synthesis

An In-depth Technical Guide to 2-Amino-5-chloro-N,N-dimethylbenzamide as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-5-chloro-N,N-dimethylbenzamide is a substituted benzamide that has emerged as a crucial intermediate, particularly in the agrochemical sector.[1] Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a nucleophilic primary amine, an electron-withdrawing chlorine atom, and a robust N,N-dimethylamide group. This unique arrangement of functional groups on an aromatic scaffold makes it a highly valuable precursor for creating more complex molecules, most notably as a key component in the synthesis of advanced insecticides like chlorantraniliprole.[1][2][3]

This guide provides an in-depth exploration of 2-Amino-5-chloro-N,N-dimethylbenzamide, from its fundamental properties and diverse synthetic routes to its practical application and handling. The content herein is curated for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-N,3-dimethylbenzamide

| Property | Value | Source |

| IUPAC Name | 2-amino-5-chloro-N,3-dimethylbenzamide | PubChem[4] |

| CAS Number | 890707-28-5 | PubChem[4] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[4] |

| Molecular Weight | 198.65 g/mol | PubChem[4] |

| Appearance | Light Beige to Light Brown Solid | Pharmaffiliates[5] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |

Spectroscopic Characterization

While extensive experimental spectra are not always publicly documented, the structure of 2-Amino-5-chloro-N,N-dimethylbenzamide allows for reliable prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.[1]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.[1] The aromatic protons would appear in the δ 6.0-8.0 ppm region, with their splitting patterns dictated by the substitution on the ring.[1] The primary amine (-NH₂) protons typically present as a broad singlet, while the N-methyl protons of the amide would yield a distinct signal.[1] A specific patent provides experimental data (500MHz, CDCl₃) showing signals at δ 7.169–7.164 (1H, d), 7.077–7.073 (1H, d) for the aromatic protons, δ 5.513 (2H, s) for the NH₂, δ 2.947–2.938 (3H, d) for the N-CH₃, and δ 2.127 (3H, s) for the phenyl-CH₃.[6]

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition.[1] The electron impact mass spectrum (EIMS) shows a molecular ion peak at m/z = 198, consistent with its molecular weight.[6] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₉H₁₁ClN₂O.[1]

Strategic Synthesis Methodologies

The economic viability and efficiency of synthesizing 2-Amino-5-chloro-N,N-dimethylbenzamide are critical for its large-scale application. Several synthetic routes have been developed, each with distinct advantages and challenges.

Route 1: From Substituted Nitroaromatics

A prevalent and industrially relevant approach begins with substituted 3-methyl-2-nitrobenzoic acid derivatives. This multi-step synthesis is logical, as the nitro group serves as a precursor to the essential amine functionality.

A common pathway involves three key transformations:

-

Amidation: The starting material, methyl 3-methyl-2-nitrobenzoate, is reacted with methylamine to form the corresponding N-methylamide.[6]

-

Nitro Group Reduction: The nitro group of 3-methyl-2-nitrobenzamide is then reduced to a primary amine. This is often achieved using classical and cost-effective methods like iron powder in an acidic medium.[6]

-

Chlorination: The final step is the regioselective chlorination of the aromatic ring of 3-methyl-2-aminobenzamide using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent to yield the target product.[6]

An alternative patented method utilizes catalytic hydrogenation for the reduction step, followed by chlorination and then amination with methylamine gas, achieving a total yield of 75.1%.[3][6] However, this process requires specialized equipment, such as a dry ice bath, which can complicate production control.[3][6]

Route 2: One-Pot Synthesis from 2-Amino-3-methyl Benzoic Acid

To enhance process efficiency and reduce waste from isolating intermediates, an improved "one-pot" process has been developed.[2] This strategy starts with 2-amino-3-methyl benzoic acid and proceeds through to the final product without isolating the intermediate compounds as solids.[2] This approach is highly advantageous for large-scale manufacturing as it minimizes lengthy steps like solvent extractions, filtration, and drying, thereby improving overall yield and throughput.[2]

Route 3: Alternative Precursors

Other reported synthetic strategies include:

-

From Isatoic Anhydride Derivatives: The reaction of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (a derivative of isatoic anhydride) with an aqueous methylamine solution can also produce the target compound. However, the synthesis of this specific substituted anhydride can be a significant bottleneck.[6]

Core Application: A Lynchpin in Insecticide Synthesis

The primary and most significant application of 2-Amino-5-chloro-N,N-dimethylbenzamide is its role as a key intermediate in the synthesis of chlorantraniliprole.[1][2][3] Chlorantraniliprole is a modern insecticide from the anthranilic diamide class, developed by DuPont, which exhibits a novel mode of action targeting insect ryanodine receptors.[2][3] It is highly effective against a range of Lepidoptera and other insect pests.[2]

The molecular framework of 2-Amino-5-chloro-N,N-dimethylbenzamide provides the core structure onto which the rest of the chlorantraniliprole molecule is constructed. The amino group is the key reactive handle for coupling with the pyrazole carboxylic acid portion of the final molecule.

Detailed Experimental Protocol: Synthesis via Chlorination

The following protocol is a representative procedure for the chlorination step, which is the final stage in one of the common synthetic routes. This protocol is derived from patent literature and demonstrates a self-validating system through clear, precise steps.[6]

Objective: To synthesize 2-amino-5-chloro-N,3-dimethylbenzamide from 3-methyl-2-aminobenzamide.

Materials & Equipment:

-

3-methyl-2-aminobenzamide (17.5 g, 107 mmol)

-

Acetonitrile (CH₃CN), 150 mL total

-

Sulfuryl chloride (SO₂Cl₂), (17.0 g, 126 mmol)

-

10% Sodium Hydroxide (NaOH) solution

-

Water (for washing)

-

Three-necked reaction flask with condenser, thermometer, and dropping funnel

-

Ice bath

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked reaction flask equipped with a condenser and thermometer, add 17.5 g (107 mmol) of 3-methyl-2-aminobenzamide and 100 mL of acetonitrile.[6]

-

Addition of Chlorinating Agent: Cool the flask in an ice bath. Prepare a solution of 17.0 g (126 mmol) of sulfuryl chloride in 50 mL of acetonitrile and add it dropwise to the reaction mixture over approximately 2 hours.[6] Maintain the temperature in the ice bath during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 55 ± 1°C. Continue the reaction at this temperature for 0.5 hours.[6]

-

Work-up: Once the reaction is complete, cool the mixture. Adjust the pH to 10-12 using a 10% NaOH solution.[6]

-

Extraction and Purification: Stir the mixture for 10 minutes, then transfer it to a separatory funnel. Separate the organic layer. Wash the organic phase twice with water.[6]

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude solid product. Recrystallize the crude solid to yield 19.4 g of 2-amino-5-chloro-N,3-dimethylbenzamide as light red needle-like crystals (Yield: 91.6%).[6]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).[4][7][8][9]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | PubChem[4] |

| Hazard | H332 | Harmful if inhaled. | PubChem[4] |

| Hazard | H411 | Toxic to aquatic life with long lasting effects. | PubChem, Biosynth[4][8] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ECHEMI[7] |

| Precaution | P264 | Wash hands and skin thoroughly after handling. | ECHEMI[7] |

| Precaution | P270 | Do not eat, drink or smoke when using this product. | ECHEMI[7] |

| Precaution | P273 | Avoid release to the environment. | Biosynth[8] |

| Precaution | P501 | Dispose of contents/container in accordance with local regulations. | ECHEMI[7] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid dust formation and inhalation.[9]

-

Avoid contact with skin and eyes.[9]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

-

Keep the container tightly closed. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[5]

References

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251. PubChem. [Link]

-

CAS No : 890707-28-5 | Product Name : 2-Amino-5-chloro-N,3-dimethylbenzamide. Pharmaffiliates. [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. molcore.com [molcore.com]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-Amino-5-chloro-N,N-dimethylbenzamide: A Versatile Scaffold in Modern Chemistry

Abstract

The 2-aminobenzamide scaffold, particularly with halogen substitutions, represents a privileged structure in the realms of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive exploration of the core molecule, 2-Amino-5-chloro-N,N-dimethylbenzamide, and its extensive family of structural analogs and derivatives. We will delve into the synthetic strategies employed to access this chemical space, dissect the diverse biological activities exhibited by these compounds, and elucidate the critical structure-activity relationships that govern their function. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and commercial potential of this versatile chemical class. We will explore its applications ranging from anticancer and antimicrobial agents to insecticides and compounds with central nervous system activity.

The 2-Amino-5-chlorobenzamide Core: A Foundation for Diverse Bioactivity

The 2-Amino-5-chloro-N,N-dimethylbenzamide molecule is a substituted aromatic amide with key functional groups that make it an attractive starting point for chemical synthesis and derivatization.[1] Its structure, featuring a primary amino group, a halogen atom, and a tertiary amide, offers multiple sites for chemical modification, enabling the exploration of a vast chemical space to develop novel compounds with tailored properties.[1] This scaffold is a recognized precursor in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole, highlighting its significance in agricultural chemistry.[1] Beyond its role in agrochemicals, the broader class of 2-aminobenzamide derivatives has demonstrated a wide spectrum of pharmacological activities, which will be the central focus of this guide.

Synthetic Strategies for 2-Aminobenzamide Analogs

The synthesis of 2-aminobenzamide derivatives can be achieved through various routes, often starting from readily available precursors like isatoic anhydride or substituted benzoic acids.[1][2][3] The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and overall efficiency.

Synthesis from Isatoic Anhydride

A common and versatile method for preparing 2-aminobenzamides involves the reaction of isatoic anhydride with a suitable amine.[2][3] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide.[2][3] Both conventional heating and microwave-assisted methods have been successfully employed for this transformation, with the latter often offering advantages in terms of reaction time and yield.[2][3][4]

Detailed Protocol: Synthesis of N-(2-aminobenzoyl)piperidine from Isatoic Anhydride

This protocol describes a general method for the synthesis of a 2-aminobenzamide derivative using isatoic anhydride and piperidine as the amine.

Materials:

-

Isatoic anhydride

-

Piperidine

-

Dimethylformamide (DMF)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

-

To this solution, add piperidine (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the product under vacuum to obtain the crude N-(2-aminobenzoyl)piperidine.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Synthesis from Substituted Benzoic Acids

Another prevalent strategy involves the use of appropriately substituted benzoic acids.[1] For the synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide, this would typically start from a 2-amino-5-chlorobenzoic acid derivative. The carboxylic acid is first activated, commonly by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, and then reacted with dimethylamine to form the tertiary amide.

Synthetic Workflow for a 2-Aminobenzamide Derivative

Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Diverse Biological Activities of 2-Aminobenzamide Analogs

The 2-aminobenzamide scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The following sections will detail the most significant of these, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity

A significant area of research for 2-aminobenzamide derivatives is their potent activity as histone deacetylase (HDAC) inhibitors.[2][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[2][6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[5]

2-aminobenzamide-based HDAC inhibitors typically function by having the 2-amino group chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[5] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The general structure of these inhibitors consists of a cap group that interacts with the rim of the enzyme's active site, a linker region, and the zinc-binding 2-aminobenzamide moiety.[2][5] Variations in each of these components significantly impact the inhibitory activity and isoform selectivity.[5] For instance, 2-aminobenzamides have been shown to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3).[7]

Mechanism of HDAC Inhibition by 2-Aminobenzamide Derivatives

Caption: The 2-aminobenzamide moiety chelates the zinc ion in the HDAC active site, inhibiting deacetylation.

Certain 2-aminobenzophenone derivatives, which can be considered as analogs of 2-aminobenzamides, have been identified as potent inhibitors of tubulin polymerization.[1] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1]

These compounds often act by binding to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8] Structure-activity relationship studies have revealed that the presence of an amino group at the ortho position of the benzophenone ring is crucial for their potent antiproliferative activity.[1]

| Compound/Analog | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin Polymerization | 50-100 fold lower than Combretastatin A-4 | Colo 205, NUGC3, HA22T | [1] |

| Compound 20b (N-benzylbenzamide derivative) | Tubulin Polymerization | 12-27 nM | Various | [8] |

| Benzamide Derivative 7j | HDAC1 | 0.04 µM | - | [2] |

| Benzamide Derivative 7j | HDAC2 | 0.03 µM | - | [2] |

| Benzamide Derivative 7j | HDAC3 | 0.03 µM | - | [2] |

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzamide have also been explored for their potential as antimicrobial and antifungal agents.[2][3][9] The biological activity is influenced by the nature of the substituents on the benzamide scaffold. For instance, in a series of synthesized 2-aminobenzamide derivatives, one compound showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, along with moderate to good activity against other bacterial and fungal strains.[3][9] The presence of halogens, such as chlorine, can also contribute to the antimicrobial properties of these compounds.

Insecticidal Activity

As previously mentioned, 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[10][11] Anthranilic diamide insecticides act on insect ryanodine receptors, which are ligand-gated calcium channels. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing impaired muscle function, paralysis, and ultimately death of the insect. The specific structural features of these benzamide derivatives are crucial for their selective and potent activity against insect pests.

Central Nervous System (CNS) Activity

Substituted benzamides are a well-established class of drugs with activity in the central nervous system, often acting as dopamine receptor antagonists.[12][13] While specific studies on 2-Amino-5-chloro-N,N-dimethylbenzamide in this context are limited, the broader class of benzamides, such as sulpiride, are used as atypical antipsychotics.[14] They are believed to exert their effects through the selective modulation of the dopaminergic system, particularly D2 and D3 receptors.[13] Further investigation into the dopamine receptor binding affinity of 2-amino-5-chlorobenzamide analogs could unveil novel therapeutic agents for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 2-aminobenzamide derivatives are intricately linked to their molecular structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

-

The 2-Amino Group: This group is often essential for activity, particularly in HDAC inhibitors where it acts as the zinc-binding group.[5] Its position ortho to the amide is critical.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly modulate activity. For example, a chloro group at the 5-position is a common feature in insecticidal analogs. In anticancer derivatives, various substituents can influence potency and selectivity.

-

The Amide Moiety: Modifications of the amide nitrogen (the N,N-dimethyl groups in the parent compound) can drastically alter the biological profile. For instance, replacing the dimethyl groups with larger or more complex substituents can lead to changes in solubility, cell permeability, and target engagement.

SAR Logic for 2-Aminobenzamide-based HDAC Inhibitors

Caption: The key structural components of 2-aminobenzamide HDAC inhibitors and their influence on activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-aminobenzamide analogs, standardized and robust in vitro assays are essential.

Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the HDAC inhibitory activity of test compounds using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, NaCl, and BSA)

-

Developer solution (e.g., trypsin in assay buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compounds and reference inhibitor (e.g., Entinostat) dissolved in DMSO

-

Black 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In the wells of a black 96-well plate, add the assay buffer, the diluted test compounds or reference inhibitor, and the HDAC enzyme solution.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Incubate the plate at 37°C for a further 15-30 minutes to allow for complete development.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Test compounds and reference inhibitor (e.g., colchicine or paclitaxel) dissolved in DMSO

-

UV-transparent 96-well plates

-

Spectrophotometer with temperature control

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).

-

Prepare serial dilutions of the test compounds and reference inhibitors in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the tubulin solution and the diluted compounds.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C and adding GTP to each well to a final concentration of 1 mM.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of tubulin polymerization is proportional to the rate of increase in absorbance.

-

Calculate the percent inhibition of polymerization at different compound concentrations and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-Amino-5-chloro-N,N-dimethylbenzamide scaffold and its derivatives constitute a remarkable class of compounds with a rich and diverse biological activity profile. From potent anticancer agents that target fundamental cellular processes like epigenetic regulation and cell division to highly effective insecticides that protect global food supplies, the versatility of this chemical core is undeniable. The synthetic tractability of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the future development of novel therapeutics and agrochemicals.

Future research in this area will likely focus on the design of more selective and potent analogs with improved pharmacokinetic and safety profiles. For instance, the development of isoform-selective HDAC inhibitors based on the 2-aminobenzamide core could lead to more effective and less toxic cancer therapies. Similarly, a deeper exploration of their potential in the central nervous system may yield new treatments for a range of neurological disorders. The continued application of modern drug discovery techniques, including computational modeling and high-throughput screening, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic and the field.

References

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules. [Link]

- Preparation method of chlorantraniliprole and intermediate thereof. (2020).

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). National Center for Biotechnology Information. [Link]

- Preparation method of 2-amino-5-chlorobenzamide. (2009).

-

Examples of previously reported 2-aminobenzamides and their inhibitory... (n.d.). ResearchGate. [Link]

- Preparing method of N, N-dimethylbenzamide. (2009).

-

Results of Antimicrobial activity IC50 was calculated and tabulated in... (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. (2012). PubMed. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). MDPI. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). National Center for Biotechnology Information. [Link]

-

Sulpiride. (n.d.). Wikipedia. [Link]

-

Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2014). ResearchGate. [Link]

-

Antioxidative and Antimicrobial Activity of 2-Amino Substituted Halochalcone N-Glycoside Derivative Compounds. (2024). ResearchGate. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2012). MDPI. [Link]

-

Studies on the mechanism of action of substituted benzamide drugs. (1981). PubMed. [Link]

-

Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... (n.d.). ResearchGate. [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. (2019). ResearchGate. [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI. [Link]

-

Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). Delta University Scientific Journal. [Link]

-

Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Patsnap. [Link]

-

Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Digital Repository. [Link]

-

Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity. (2024). RSC Advances. [Link]

-

Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. (2022). Dovepress. [Link]

-

PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024). TREA. [Link]

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). National Center for Biotechnology Information. [Link]

-

Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). ACS Publications. [Link]

-

Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. (2005). PubMed. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). National Center for Biotechnology Information. [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1997). PubMed. [Link]

-

N -(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2018). ResearchGate. [Link]

-

Process For The Preparation Of Chlorantraniliprole. (n.d.). Quick Company. [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2020). National Center for Biotechnology Information. [Link]

-

An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. (2021). PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). MDPI. [Link]

-

In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2019). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]

- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Determining the Solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide in Common Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug development and advanced chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics to bioavailability. This guide addresses the solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide, a versatile benzamide derivative with significant applications as a synthetic intermediate.[1] While this compound is a valuable building block, particularly in the synthesis of novel insecticides, publicly available quantitative data on its solubility in common organic solvents is sparse.

This document, therefore, serves as both a theoretical treatise and a practical handbook. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide in your own laboratory settings. We will delve into the molecular characteristics that govern its solubility, present a detailed, self-validating experimental protocol, and offer insights to guide your solvent selection.

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is fundamentally dictated by the interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" serves as a foundational principle, highlighting the importance of matching polarities. Let's examine the structural features of 2-Amino-5-chloro-N,N-dimethylbenzamide that influence its solubility.

Molecular Structure:

-

Polar Functional Groups: The molecule possesses several polar functional groups: a primary amine (-NH2), a tertiary amide (-C(=O)N(CH3)2), and a chloro group (-Cl). The amine and amide groups are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor. These groups will favor interactions with polar solvents.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This region of the molecule will favor interactions with nonpolar or moderately polar solvents.

-

Tertiary Amide: The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor, which may slightly reduce its solubility in highly protic solvents compared to a primary or secondary amide.

-

Overall Polarity: The presence of both polar and nonpolar regions suggests that 2-Amino-5-chloro-N,N-dimethylbenzamide is a polar molecule. Its solubility will likely be highest in polar aprotic and polar protic solvents.

Based on this structural analysis, we can hypothesize that solvents like alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (acetonitrile, dimethylformamide, dimethyl sulfoxide) will be effective at dissolving this compound. Conversely, its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited.

A Rigorous Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable and reproducible method for determining the quantitative solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide. This method is based on the widely accepted shake-flask technique.[2]

Materials and Equipment

-

2-Amino-5-chloro-N,N-dimethylbenzamide (ensure purity is characterized)

-

A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, chloroform, toluene, hexane) of analytical grade.

-